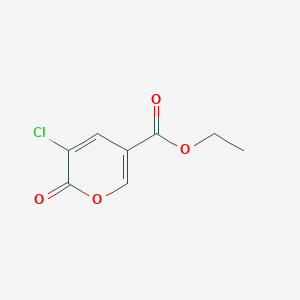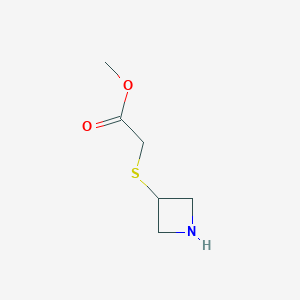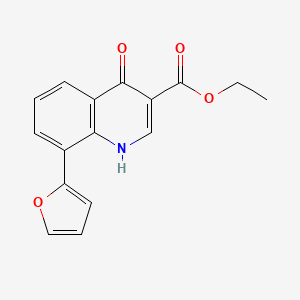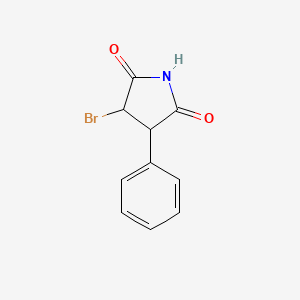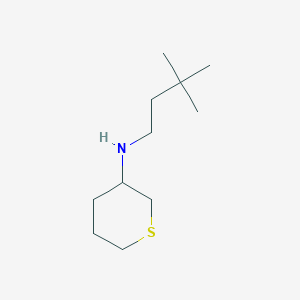
N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine: is a chemical compound with the molecular formula C₁₁H₂₃NS This compound is characterized by a tetrahydrothiopyran ring substituted with a 3,3-dimethylbutyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring can be synthesized through a cyclization reaction involving a suitable thiol and an alkene or alkyne under acidic or basic conditions.
Introduction of the 3,3-Dimethylbutyl Group: The 3,3-dimethylbutyl group can be introduced via an alkylation reaction using a suitable alkyl halide and a base.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Amines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological molecules, including proteins and nucleic acids, which could lead to the development of new therapeutic agents.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate, particularly in the areas of antimicrobial and anticancer therapies.
Industry: In industrial settings, the compound may be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, while the tetrahydrothiopyran ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-4-amine
- N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-2-amine
- N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-thiol
Uniqueness: N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine is unique due to the specific positioning of the amine group on the tetrahydrothiopyran ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H23NS |
|---|---|
Molekulargewicht |
201.37 g/mol |
IUPAC-Name |
N-(3,3-dimethylbutyl)thian-3-amine |
InChI |
InChI=1S/C11H23NS/c1-11(2,3)6-7-12-10-5-4-8-13-9-10/h10,12H,4-9H2,1-3H3 |
InChI-Schlüssel |
JRLSGBQZTQWXMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCNC1CCCSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


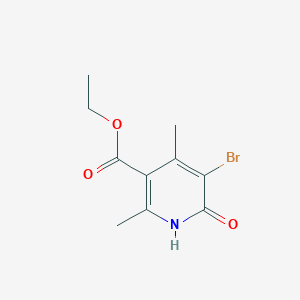
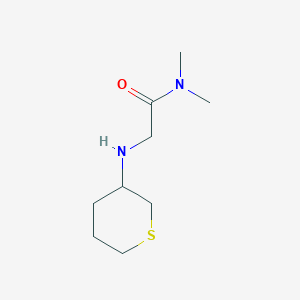
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13013631.png)
![1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B13013634.png)
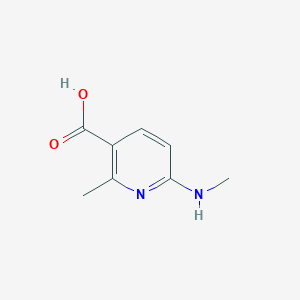
![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)
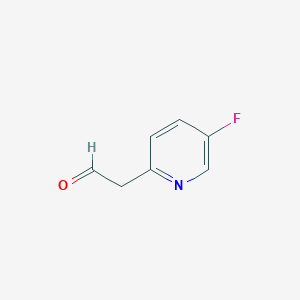
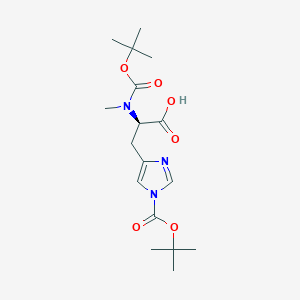
![tert-Butyl ((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopropan]-1-yl)carbamate](/img/structure/B13013675.png)
